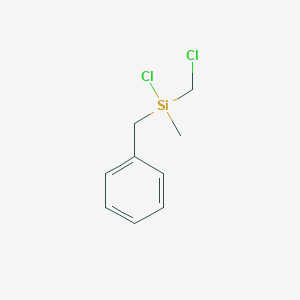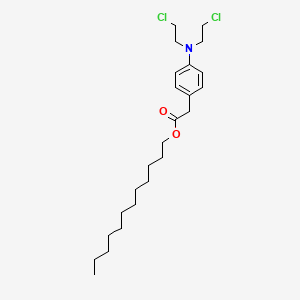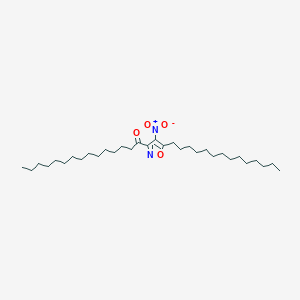![molecular formula C9H22N2S2 B14477653 3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine CAS No. 65755-73-9](/img/structure/B14477653.png)
3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine is an organic compound with the molecular formula C₉H₂₂N₂S₂. It is characterized by the presence of two sulfanyl (thioether) groups and two primary amine groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine typically involves the reaction of 3-chloropropylamine with sodium sulfide, followed by further reaction with 3-chloropropylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amine groups, converting them into secondary or tertiary amines.
Substitution: The primary amine groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary and tertiary amines.
Substitution: Various alkylated or acylated derivatives
Wissenschaftliche Forschungsanwendungen
3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials
Wirkmechanismus
The mechanism of action of 3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine involves its interaction with various molecular targets. The primary amine groups can form hydrogen bonds and ionic interactions with biological molecules, while the sulfanyl groups can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, influencing cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
3-Aminopropyltriethoxysilane: This compound is used in silanization processes and as a coupling agent in the modification of surfaces
(3-Aminopropyl)trimethoxysilane: Similar to 3-Aminopropyltriethoxysilane, it is used in surface modification and the preparation of titanate nanotubes.
Uniqueness: 3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine is unique due to the presence of both sulfanyl and amine groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form multiple derivatives makes it a versatile compound in research and industry .
Eigenschaften
CAS-Nummer |
65755-73-9 |
|---|---|
Molekularformel |
C9H22N2S2 |
Molekulargewicht |
222.4 g/mol |
IUPAC-Name |
3-[3-(3-aminopropylsulfanyl)propylsulfanyl]propan-1-amine |
InChI |
InChI=1S/C9H22N2S2/c10-4-1-6-12-8-3-9-13-7-2-5-11/h1-11H2 |
InChI-Schlüssel |
SKSDMPDHPIUATK-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN)CSCCCSCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Oxabicyclo[4.2.0]oct-2-en-8-one](/img/structure/B14477570.png)
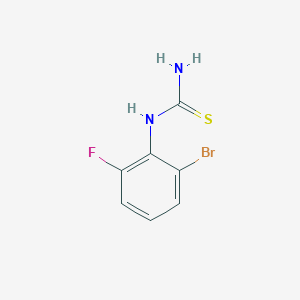
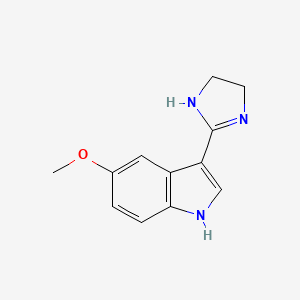
![Benzo[h]quinolin-4-ol, 1,2,3,4-tetrahydro-6-methyl-](/img/structure/B14477575.png)
![1,1'-(Propane-2,2-diyl)bis{4-[(2-ethenylphenyl)methoxy]benzene}](/img/structure/B14477576.png)
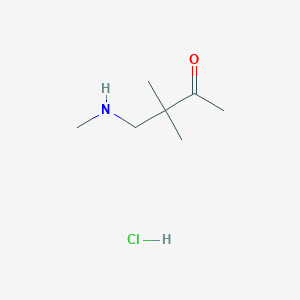


![N'-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide](/img/structure/B14477606.png)
